

L-Lysine Acetate (CAS Number: 57282-49-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Lysine acetate*

Cat. No.: *B1675767*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine acetate, the acetate salt of the essential amino acid L-lysine, is a crucial compound in various biological processes and holds significant applications in the pharmaceutical, nutraceutical, and biotechnology sectors. This technical guide provides an in-depth overview of **L-Lysine acetate** (CAS: 57282-49-2), encompassing its physicochemical properties, toxicological data, and key roles in biological pathways. Detailed experimental protocols for its synthesis and application in cell culture are provided, alongside visual representations of its involvement in metabolic and biosynthetic pathways to support researchers and drug development professionals.

Physicochemical and Toxicological Profile

L-Lysine acetate is a white crystalline powder that is highly soluble in water. Its acetate salt form enhances its stability and bioavailability compared to the free base. A summary of its key quantitative properties and toxicological data is presented below.

Data Presentation

Table 1: Physicochemical Properties of **L-Lysine Acetate**

Property	Value	Reference(s)
CAS Number	57282-49-2	General
Molecular Formula	C ₈ H ₁₈ N ₂ O ₄	General
Molecular Weight	206.24 g/mol	General
Appearance	White crystalline powder	[1]
Melting Point	184-186 °C	[1]
Solubility in Water	~140 g/100g H ₂ O (at 20°C)	[1]
pH (1% solution)	6.5 - 7.5	[1]
pKa ₁ (α-carboxyl)	~2.2	[2]
pKa ₂ (α-amino)	~9.0	[2]
pKa ₃ (ε-amino)	~10.5	

Table 2: Toxicological Data for **L-Lysine Acetate**

Test	Result	Species	Reference(s)
Acute Oral Toxicity (LD ₅₀)	14.5 g/kg	Rat	
Subchronic Oral Toxicity (NOAEL)	3357 mg/kg bw/day	Rat	

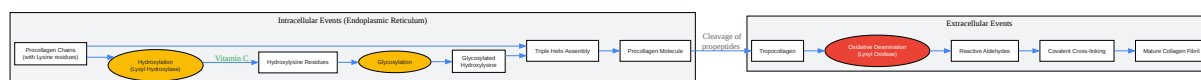
Biological Significance and Signaling Pathways

L-Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet or supplementation. It serves as a fundamental building block for protein synthesis and plays a critical role in numerous physiological functions.

Role in Collagen Synthesis

L-Lysine is indispensable for the structural integrity of collagen, the most abundant protein in mammals. Specific lysine residues within procollagen chains are hydroxylated to form

hydroxylysine by the enzyme lysyl hydroxylase, a reaction that requires vitamin C as a cofactor. Subsequently, some hydroxylysine residues are glycosylated. Following secretion from the cell, the enzyme lysyl oxidase acts on lysine and hydroxylysine residues in the telopeptides to form reactive aldehydes. These aldehydes spontaneously form covalent cross-links between collagen molecules, which is crucial for the tensile strength and stability of collagen fibrils.

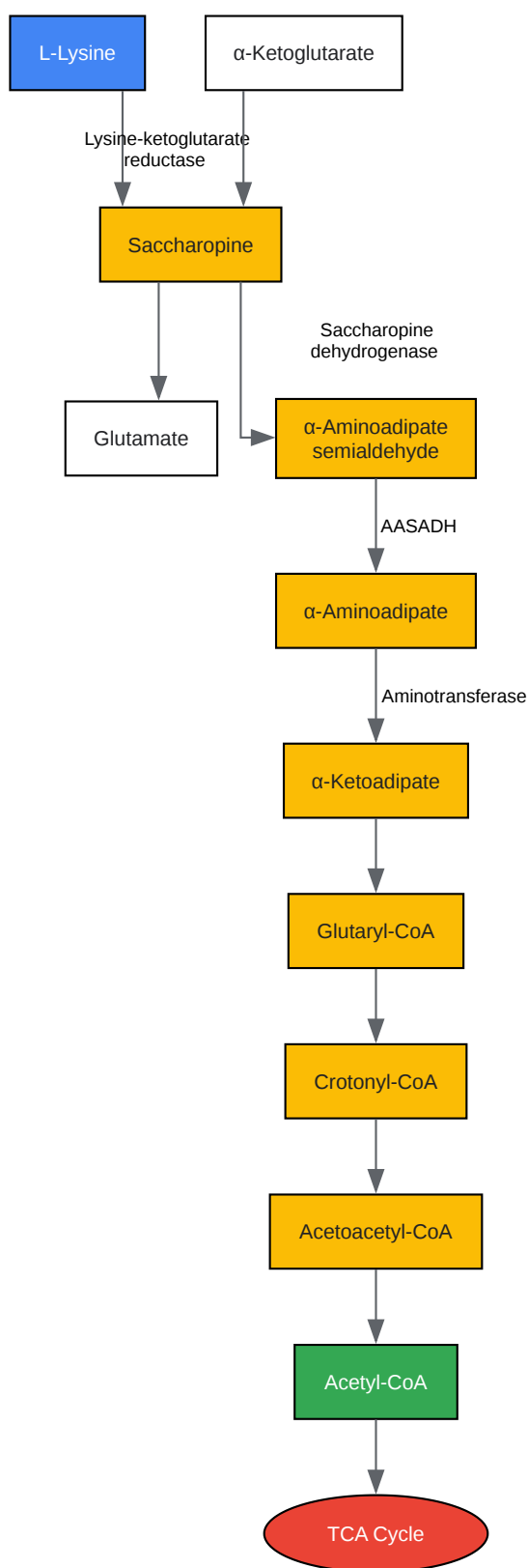


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Caption: Role of L-Lysine in the Collagen Biosynthesis Pathway.

Lysine Catabolism

The primary pathway for L-lysine degradation in mammals is the saccharopine pathway, which occurs predominantly in the liver mitochondria. This pathway converts lysine into acetyl-CoA, a key metabolite that can enter the citric acid cycle for energy production. L-lysine is therefore classified as a ketogenic amino acid.



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Caption: The Saccharopine Pathway of L-Lysine Catabolism.

Experimental Protocols

Laboratory-Scale Synthesis of L-Lysine Acetate

This protocol describes the preparation of **L-Lysine acetate** from L-Lysine hydrochloride. The procedure involves the removal of chloride ions using an ion-exchange resin followed by neutralization with acetic acid.

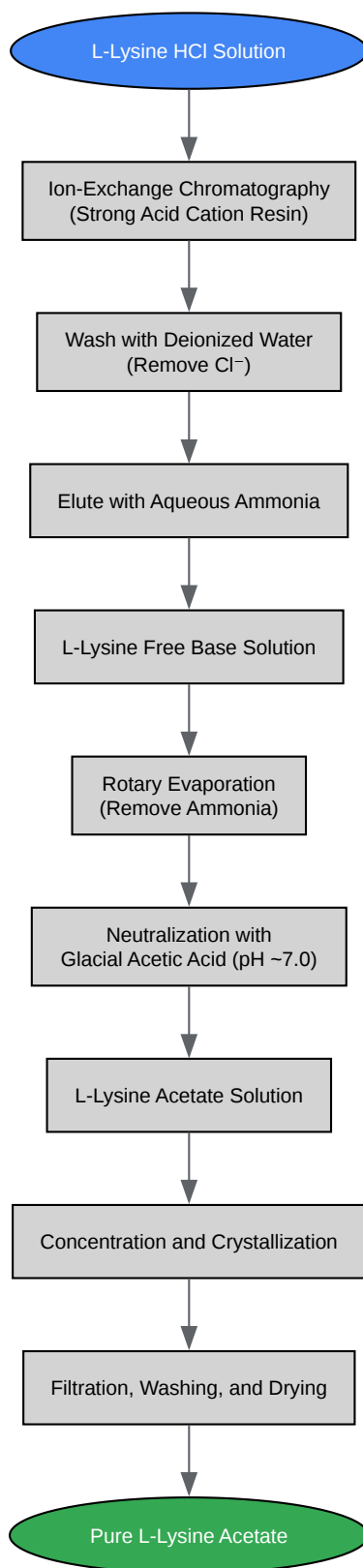
Materials:

- L-Lysine hydrochloride
- Strong acid cation-exchange resin (e.g., Dowex 50W)
- Aqueous ammonia solution (e.g., 2 M)
- Glacial acetic acid
- Deionized water
- Ethanol
- Glass chromatography column
- Rotary evaporator
- pH meter or pH indicator strips
- Standard laboratory glassware

Procedure:

- **Resin Preparation and Packing:** Prepare a slurry of the strong acid cation-exchange resin in deionized water and pour it into a glass chromatography column to form a packed bed. Wash the column extensively with deionized water.
- **Ion Exchange:** Dissolve L-Lysine hydrochloride in a minimal amount of deionized water. Load the solution onto the prepared ion-exchange column. The L-Lysine will bind to the resin.

- **Chloride Ion Removal:** Wash the column with several column volumes of deionized water to completely remove the chloride ions. The effluent can be tested with a silver nitrate solution to confirm the absence of chloride.
- **Elution of L-Lysine:** Elute the bound L-Lysine from the resin using an aqueous ammonia solution (e.g., 2 M). Collect the eluate.
- **Ammonia Removal:** Concentrate the collected eluate using a rotary evaporator under reduced pressure to remove the ammonia and excess water. This will yield a concentrated aqueous solution of L-Lysine free base.
- **Acetate Salt Formation:** Transfer the L-Lysine solution to a reaction vessel. While stirring, carefully add glacial acetic acid dropwise to adjust the pH to approximately 7.0.
- **Crystallization:** Concentrate the neutralized solution by slow evaporation under vacuum. As the solution becomes supersaturated, crystals of **L-Lysine acetate** will form. The crystallization process can be facilitated by cooling the solution.
- **Isolation and Drying:** Collect the crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove any residual impurities. Dry the purified **L-Lysine acetate** crystals under vacuum to a constant weight.



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Caption: Workflow for the Laboratory Synthesis of **L-Lysine Acetate**.

Use of L-Lysine Acetate in Cell Culture Media

L-Lysine is an essential amino acid for cell growth and proliferation in culture. This protocol provides a general guideline for supplementing cell culture media with **L-Lysine acetate**.

Materials:

- Sterile **L-Lysine acetate** powder
- Basal cell culture medium deficient in L-Lysine (or for supplementation of complete media)
- Sterile deionized water or phosphate-buffered saline (PBS)
- Sterile 0.22 μm syringe filter
- Sterile storage bottles
- Standard cell culture equipment (e.g., biological safety cabinet, incubator, flasks)

Procedure:

- Preparation of a Sterile Stock Solution:
 - In a biological safety cabinet, weigh out a desired amount of **L-Lysine acetate** powder.
 - Dissolve the powder in a known volume of sterile deionized water or PBS to create a concentrated stock solution (e.g., 100x or 1000x the final desired concentration). A common final concentration for L-lysine in media is around 146 mg/L.
 - Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a sterile storage bottle.
 - Label the bottle with the compound name, concentration, and date of preparation. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
- Supplementation of Cell Culture Medium:
 - Thaw the **L-Lysine acetate** stock solution if frozen.

- In a biological safety cabinet, add the appropriate volume of the sterile stock solution to your basal or complete cell culture medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final L-lysine concentration of 146 mg/L using a 100x (14.6 g/L) stock solution, add 5 mL of the stock solution to 495 mL of medium.
- Gently mix the supplemented medium by swirling.
- Cell Culture:
 - Use the L-Lysine-supplemented medium for routine cell culture, ensuring to follow standard aseptic techniques.
 - The optimal concentration of L-Lysine may vary depending on the cell line and experimental conditions. It is recommended to optimize the concentration for your specific application.

Conclusion

L-Lysine acetate is a fundamentally important compound with well-characterized physicochemical properties and a favorable toxicological profile. Its essential role as a building block for proteins, particularly in the formation of stable collagen, and its involvement in key metabolic pathways, underscore its significance in cellular and organismal physiology. The provided experimental protocols offer a practical basis for the synthesis and application of **L-Lysine acetate** in a research setting. This technical guide serves as a valuable resource for scientists and professionals in drug development, facilitating a deeper understanding and utilization of this versatile amino acid salt.

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- To cite this document: BenchChem. [L-Lysine Acetate (CAS Number: 57282-49-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675767#what-is-l-lysine-acetate-cas-number-57282-49-2]

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